molecular formula C16H14ClFO2 B1327468 4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-15-5

4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327468
CAS No.: 898770-15-5
M. Wt: 292.73 g/mol
InChI Key: ZNTCGLUZDAMBAQ-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.73 g/mol. It is known for its unique structure, which includes a chloro and fluoro substitution on the phenyl ring, as well as a methoxy group on the phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with methoxy or tert-butyl groups.

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substitutions on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4’-Chloro-3’-fluoroacetophenone: Similar structure but lacks the methoxy group.

    3’-Fluoro-4’-methoxypropiophenone: Similar structure but lacks the chloro group.

    4’-Chloro-3’-methoxypropiophenone: Similar structure but lacks the fluoro group.

Uniqueness

4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone is unique due to the presence of all three substituents (chloro, fluoro, and methoxy) on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in various research applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTCGLUZDAMBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644185
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-15-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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